

Independent Verification of RB394 Antibody Performance in Detecting Dictyostelium discoideum AplA

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Compound of Interest

Compound Name: RB394

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This guide provides an objective assessment of the recombinant antibody **RB394**, designed to target the Amoeba Saposin A (AplA) protein in Dictyostelium discoideum. The data presented here is compiled from published independent studies to verify its performance and utility in various applications.

Executive Summary

The **RB394** antibody specifically recognizes a synthetic peptide corresponding to amino acids 302-318 of the D. discoideum AplA protein in ELISA.[1][2] However, independent verification has shown that **RB394**, along with the similar antibody RB393 which targets the same peptide, fails to detect the full-length AplA protein in Western Blot analysis.[3][4] This suggests that the epitope recognized by **RB394** may be inaccessible in the denatured full-length protein. Researchers should consider these findings when selecting an antibody for the detection of AplA.

Performance Comparison

The following tables summarize the performance of the **RB394** antibody in key applications based on available data. For comparison, data for the RB393 antibody, which recognizes the same AplA peptide, is also included.

Table 1: ELISA Performance against AplA Peptide

Antibody	Target Peptide (AplA)	Result	Specificity Control (AplA.b peptide)	Outcome
RB394	aa 302-318 (PAPTPTSTPSTI KIDVN)[1]	Positive	No Binding[1][2]	Specific
RB393	aa 302-318 (PAPTPTSTPSTI KIDVN)[1]	Positive	No Binding[1][2]	Specific

Table 2: Western Blot Performance against Full-Length AplA Protein

Antibody	Target Protein	Conditions	Result	Positive Control	Outcome
RB394	Full-length AplA-ALFA tag[3]	Reducing & Non-reducing	No Signal[3] [4]	Anti-ALFA tag Ab (AL626-M)[3]	Not Recommend ed
RB393	Full-length AplA-ALFA tag[3]	Reducing & Non-reducing	No Signal[3] [4]	Anti-ALFA tag Ab (AL626-M)[3]	Not Recommend ed

Experimental Methodologies

The following protocols are based on the independent verification studies.

ELISA Protocol

- Plate Preparation: Streptavidin-coated ELISA plates were incubated with 10 pmol/well of N-biotinylated synthetic AplA peptides for 30 minutes at room temperature.[1]

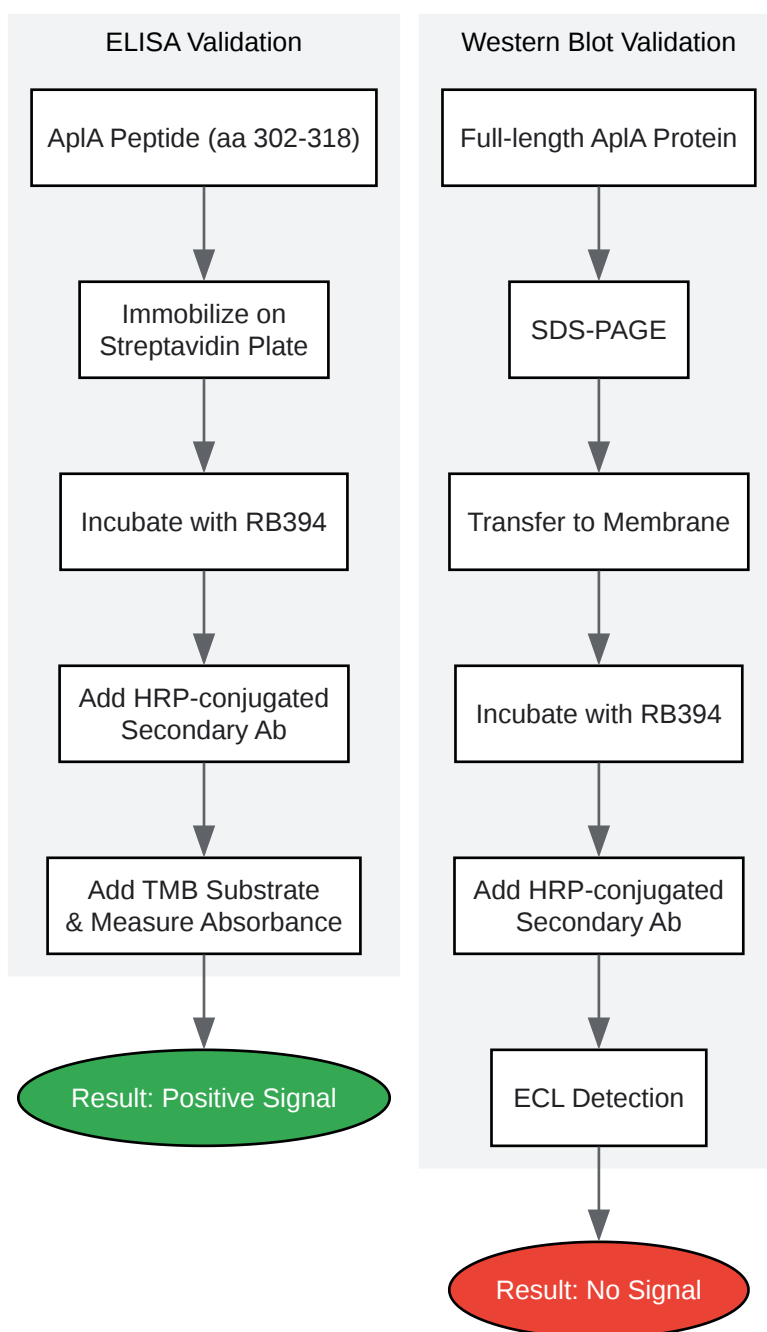
- Washing: Each well was rinsed three times with 100 μ l of washing buffer (PBS + 0.5% w/v BSA + 0.05% w/v Tween20).[1]
- Antibody Incubation: Wells were incubated for 1 hour with 50 μ l of the **MRB394** antibody-containing supernatant, diluted in washing buffer.[1]
- Secondary Antibody: After washing, wells were incubated with a horseradish peroxidase-coupled goat anti-mouse IgG (1:1000 dilution) for 30 minutes.[1]
- Detection: After a final wash, 50 μ l of TMB substrate was added. The reaction was stopped with 25 μ l of 2 M H₂SO₄, and the absorbance was measured at 450 nm.[1]

Western Blot Protocol

- Antigen Preparation: Full-length AplA, C-terminally fused to an ALFA-tag, was overexpressed in *D. discoideum* cells. The supernatant containing the secreted AplA-ALFA was collected.[3]
- Sample Preparation: The supernatant was diluted in either reducing or non-reducing sample buffer and heated for 5 minutes at 95°C.[3]
- Electrophoresis and Transfer: Samples were run on a 4-15% acrylamide gel and subsequently transferred to a nitrocellulose membrane.[3]
- Blocking: The membrane was blocked overnight at 4°C in PBS containing 0.1% v/v Tween20 and 6% w/v milk.[3]
- Primary Antibody Incubation: The membrane was incubated with the **RB394** antibody (1:100 dilution) for 2 hours.[3]
- Secondary Antibody Incubation: The membrane was incubated for 1 hour with a horseradish peroxidase-coupled goat anti-mouse IgG (1:3000 dilution).[3]
- Detection: The signal was detected using enhanced chemiluminescence (ECL).[3]

Visualized Workflows and Pathways

Experimental Workflow for Antibody Validation

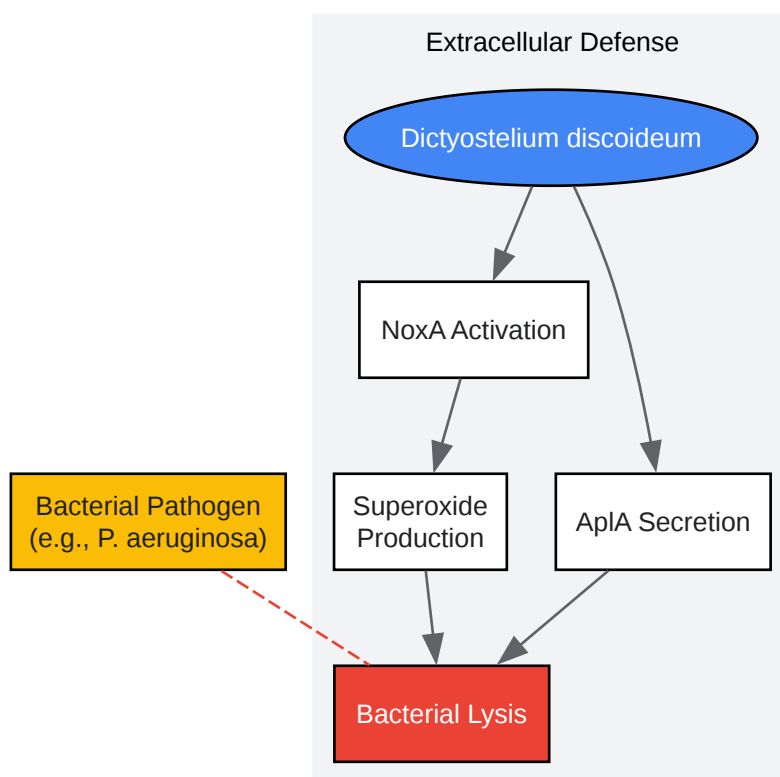


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Caption: Workflow for **RB394** antibody validation via ELISA and Western Blot.

Functional Context of AplA in Dictyostelium Immunity

AplA is a saposin-like protein (SAPLIP) that plays a role in the innate immunity of Dictyostelium discoideum, particularly in the defense against bacterial pathogens.



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Caption: Role of AplA in the extracellular defense mechanism of *D. discoideum*.

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